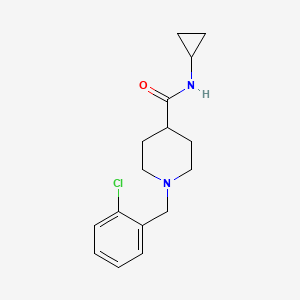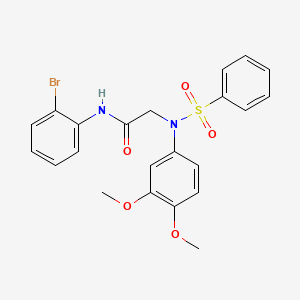![molecular formula C16H13FN2O B5172768 N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5172768.png)
N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide, also known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X has a low toxicity profile and does not exhibit significant adverse effects on normal cells. Additionally, N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X is its potent anti-cancer activity, making it a potential candidate for the development of new cancer treatments. Additionally, N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X has a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, one of the limitations of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X is its complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X. One area of research is in the development of new cancer treatments that incorporate N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X and its potential applications in other fields, such as inflammation and pain-related disorders. Furthermore, studies are needed to optimize the synthesis method of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X to make it more accessible for widespread use in research.
Méthodes De Synthèse
N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X is synthesized through a multi-step process that involves the reaction of 4-(cyanomethyl)benzonitrile with 4-fluoroacetophenone in the presence of a base and a catalyst. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X is a well-established process that has been optimized through various studies.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammation and pain-related disorders.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-14-5-1-13(2-6-14)11-16(20)19-15-7-3-12(4-8-15)9-10-18/h1-8H,9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMXAXVGBBAMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5172692.png)
![1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5172713.png)
![1-[4-(benzyloxy)phenyl]-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172728.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5172733.png)

![isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5172742.png)
![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5172762.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(2-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5172781.png)

![N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5172795.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}terephthalate](/img/structure/B5172802.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)